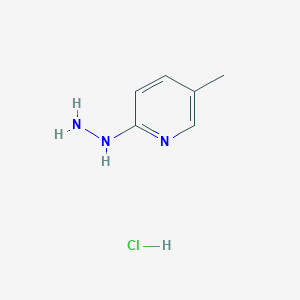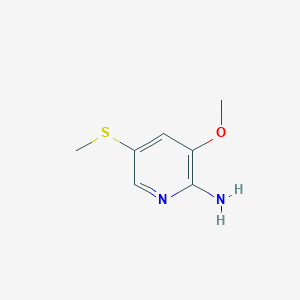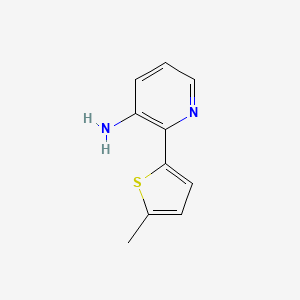
Methyl belinostat
描述
Methyl belinostat is a derivative of belinostat, a histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression and potentially leading to cell cycle arrest and apoptosis. Belinostat has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma .
准备方法
The synthesis of methyl belinostat involves several steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes involves the Knoevenagel condensation, Wittig reaction, or Heck reaction . These reactions are typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis and purification processes to obtain this compound in substantial quantities .
化学反应分析
Methyl belinostat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction can produce intermediates that are further modified to obtain the final product .
科学研究应用
Methyl belinostat has a wide range of scientific research applications. In chemistry, it is used as a tool to study the effects of histone deacetylase inhibition on gene expression and cellular processes. In biology, it is used to investigate the role of histone deacetylase in various cellular pathways and its potential as a therapeutic target. In medicine, this compound is being studied for its potential use in the treatment of various cancers, including hematological malignancies and solid tumors . In industry, it is used in the development of new therapeutic agents and as a reference compound in drug discovery .
作用机制
Methyl belinostat exerts its effects by inhibiting the activity of histone deacetylase. This inhibition prevents the removal of acetyl groups from lysine residues on histone proteins, leading to an accumulation of acetylated histones. The accumulation of acetylated histones results in changes in gene expression, which can lead to cell cycle arrest and apoptosis. The molecular targets of this compound include various histone deacetylase enzymes, and its effects are mediated through the modulation of gene expression and cellular pathways .
相似化合物的比较
Methyl belinostat is similar to other histone deacetylase inhibitors, such as vorinostat, panobinostat, and romidepsin. it has unique properties that distinguish it from these compounds. For example, this compound has shown greater efficacy in certain cancer cell lines and has a different toxicity profile compared to other histone deacetylase inhibitors . The unique properties of this compound make it a valuable tool in scientific research and a promising candidate for further development as a therapeutic agent .
属性
IUPAC Name |
(E)-N-methoxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHZFQBKWSPNQA-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CONC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485081-34-2 | |
| Record name | Methyl belinostat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL BELINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF5Y5X84T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions various metabolites of belinostat, including methyl belinostat. Does the presence of these metabolites suggest multiple metabolic pathways for belinostat in the body?
A: Yes, the identification of multiple metabolites like belinostat-glucuronide, methyl-belinostat, M21, M24, and M26 strongly suggests that belinostat is metabolized through various pathways in the body []. Further research would be needed to fully elucidate these pathways and understand the specific enzymes involved in each. This information is crucial for understanding potential drug-drug interactions and for optimizing belinostat dosing, especially in patients with liver dysfunction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)


![1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1430827.png)



![N-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B1430831.png)
![Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1430833.png)
![methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430835.png)

![[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1430840.png)
![[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride](/img/structure/B1430841.png)
![2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B1430842.png)
